molecular formula C19H20F3N3O4S B11584012 ethyl 5-acetyl-4-methyl-2-({[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)thiophene-3-carboxylate

ethyl 5-acetyl-4-methyl-2-({[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)thiophene-3-carboxylate

Cat. No.: B11584012
M. Wt: 443.4 g/mol
InChI Key: ZYHMMZKXEPBCHZ-UHFFFAOYSA-N
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Description

ETHYL 5-ACETYL-4-METHYL-2-{2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiophene ring, a pyrazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-ACETYL-4-METHYL-2-{2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions The pyrazole ring is then synthesized and attached to the thiophene ring through an amide linkage

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines and high-throughput screening techniques to optimize the reaction conditions. The use of catalysts and solvents that enhance the yield and purity of the final product is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-ACETYL-4-METHYL-2-{2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene and pyrazole compounds.

Scientific Research Applications

ETHYL 5-ACETYL-4-METHYL-2-{2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 5-ACETYL-4-METHYL-2-{2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and pyrazole derivatives, such as:

  • ETHYL 5-ACETYL-4-METHYL-2-{2-[3-(METHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE
  • ETHYL 5-ACETYL-4-METHYL-2-{2-[3-(CHLORO)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 5-ACETYL-4-METHYL-2-{2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE lies in the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H20F3N3O4S

Molecular Weight

443.4 g/mol

IUPAC Name

ethyl 5-acetyl-4-methyl-2-[[2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C19H20F3N3O4S/c1-4-29-18(28)14-9(2)15(10(3)26)30-17(14)23-13(27)8-25-12-7-5-6-11(12)16(24-25)19(20,21)22/h4-8H2,1-3H3,(H,23,27)

InChI Key

ZYHMMZKXEPBCHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CN2C3=C(CCC3)C(=N2)C(F)(F)F

Origin of Product

United States

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